4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to the pyrimidine ring at positions 4 and 6, and an amine group at position 2. It has been studied for its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by helping to separate the chromosomes .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . This interaction disrupts the normal function of AURKA, affecting the cell division process .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis .
Biochemical Analysis
Biochemical Properties
The role of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine in biochemical reactions is not fully characterized . They interact with various enzymes and proteins, such as Aurora kinase A (AURKA), and these interactions can influence the biochemical reactions .
Cellular Effects
This compound has shown to influence cell function. For instance, it has been observed to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it selectively inhibits AURKA activity, which reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Preparation Methods
The synthesis of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under specific reaction conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to facilitate the formation of the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Its potential as an anticancer agent has been explored, and it may be used in the development of new chemotherapeutic drugs.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4,6-Diphenylpyrimidin-2-amine: Similar in structure but lacks the methoxy groups, which may affect its biological activity.
4,6-Diarylpyrimidin-2-amine derivatives: These compounds also exhibit anticancer properties but may differ in their specific molecular targets and mechanisms of action.
Pyrimido[4,5-d]pyrimidine analogs: These compounds have a bicyclic structure and show diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effect on Aurora kinase A, making it a valuable compound for further research and development in anticancer therapy .
Properties
IUPAC Name |
4,6-bis(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-18(26-3)14(9-12)16-11-17(23-20(21)22-16)15-10-13(25-2)6-8-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWTSQCJMNGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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